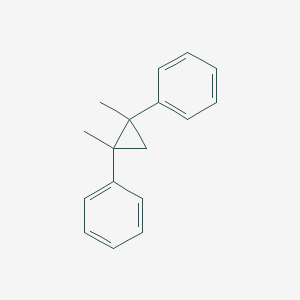

(1,2-Dimethyl-2-phenylcyclopropyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1,2-Dimethyl-2-phenylcyclopropyl)benzene, also known as DPC or benzocyclobutene, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of organic chemistry. DPC is a bicyclic hydrocarbon that contains a cyclopropyl ring and a benzene ring. The molecule's unique structure and reactivity make it a valuable tool for researchers studying organic synthesis, reaction mechanisms, and chemical bonding.

Wirkmechanismus

The mechanism of action of (1,2-Dimethyl-2-phenylcyclopropyl)benzene is not well understood, but it is believed to involve the formation of a reactive intermediate that can undergo a variety of chemical transformations. The cyclopropyl ring is highly strained, which makes it more reactive than other carbon-carbon bonds. This reactivity allows (1,2-Dimethyl-2-phenylcyclopropyl)benzene to participate in a wide range of chemical reactions, including cycloadditions, rearrangements, and reductions.

Biochemical and Physiological Effects:

While (1,2-Dimethyl-2-phenylcyclopropyl)benzene has not been extensively studied for its biochemical or physiological effects, it is believed to be relatively non-toxic and non-carcinogenic. However, it is important to note that (1,2-Dimethyl-2-phenylcyclopropyl)benzene is a reactive chemical that should be handled with care and used only in a well-ventilated laboratory environment.

Vorteile Und Einschränkungen Für Laborexperimente

(1,2-Dimethyl-2-phenylcyclopropyl)benzene has several advantages for use in laboratory experiments. It is a commercially available compound that can be easily synthesized in high yield and purity. Additionally, its unique structure and reactivity make it a valuable tool for researchers studying organic synthesis and reaction mechanisms. However, (1,2-Dimethyl-2-phenylcyclopropyl)benzene also has some limitations. It is a relatively expensive compound, and its reactivity can make it difficult to handle and store. Additionally, its use in biological systems has not been extensively studied, so caution should be exercised when working with (1,2-Dimethyl-2-phenylcyclopropyl)benzene in these contexts.

Zukünftige Richtungen

There are many potential future directions for research involving (1,2-Dimethyl-2-phenylcyclopropyl)benzene. One area of interest is the development of new synthetic methods that utilize (1,2-Dimethyl-2-phenylcyclopropyl)benzene as a building block. Researchers are also interested in exploring the reactivity of (1,2-Dimethyl-2-phenylcyclopropyl)benzene in biological systems, which could lead to the development of new drugs or therapies. Additionally, the unique properties of (1,2-Dimethyl-2-phenylcyclopropyl)benzene make it a promising candidate for the development of new materials, such as polymers or coatings. Overall, the versatility and reactivity of (1,2-Dimethyl-2-phenylcyclopropyl)benzene make it an exciting area of research with many potential applications in the future.

Synthesemethoden

The synthesis of (1,2-Dimethyl-2-phenylcyclopropyl)benzene involves the reaction of benzocyclobutene (BCB) with a Grignard reagent. BCB is a commercially available compound that can be readily converted to (1,2-Dimethyl-2-phenylcyclopropyl)benzene in a two-step process. The first step involves the formation of a Grignard reagent from an alkyl halide or aryl halide and magnesium metal. The Grignard reagent is then added to BCB, resulting in the formation of (1,2-Dimethyl-2-phenylcyclopropyl)benzene. The yield of this reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques.

Wissenschaftliche Forschungsanwendungen

(1,2-Dimethyl-2-phenylcyclopropyl)benzene has found a wide range of applications in scientific research, particularly in the field of organic chemistry. One of the primary uses of (1,2-Dimethyl-2-phenylcyclopropyl)benzene is as a building block for the synthesis of complex organic molecules. The unique reactivity of the cyclopropyl ring allows for the formation of new carbon-carbon bonds, which can be used to create a variety of functional groups and structural motifs.

Eigenschaften

CAS-Nummer |

32134-42-2 |

|---|---|

Produktname |

(1,2-Dimethyl-2-phenylcyclopropyl)benzene |

Molekularformel |

C17H18 |

Molekulargewicht |

222.32 g/mol |

IUPAC-Name |

(1,2-dimethyl-2-phenylcyclopropyl)benzene |

InChI |

InChI=1S/C17H18/c1-16(14-9-5-3-6-10-14)13-17(16,2)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |

InChI-Schlüssel |

HXAAXPCCMXWUGY-UHFFFAOYSA-N |

SMILES |

CC1(CC1(C)C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CC1(CC1(C)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.